N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-23-17-10-11-19(14-6-5-7-15(20(14)17)21(23)24)29(25,26)22-16-9-8-13(27-2)12-18(16)28-3/h5-12,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOMNAQODOXAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting with the formation of the benzo[cd]indole core. This can be achieved through a condensation reaction between appropriate precursors, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms or cellular processes. Medicine: Industry: Its unique properties may be exploited in the creation of advanced materials or chemical products.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing groups (e.g., 2-chlorophenyl in ) or aromatic heterocycles (e.g., indolyl in 4e). Methoxy groups may improve solubility compared to halogens .
- Synthesis Yields : Yields vary significantly depending on the substituent. For example, 4e (68% yield) outperforms 4b (26%), likely due to steric or electronic effects during sulfonamide coupling .
Key Observations :
- NF-κB Inhibition: Compound S10 (IC₅₀ = 19.1 µM) demonstrates moderate activity compared to SPD304, a known TNF-α inhibitor . The target compound’s 2,4-dimethoxy group may enhance binding via hydrophobic interactions, but this requires experimental validation.
- RORγ Modulation : Derivatives with sulfonamide substituents, such as those in , exhibit potent RORγ inverse agonism (sub-µM IC₅₀). The target compound’s methoxy groups could mimic interactions seen in optimized RORγ inhibitors .
Physicochemical and Computational Insights
- Molecular Docking : AutoDock Vina () has been employed to predict binding modes of similar compounds. For example, docking studies in suggested that substituents like ethyl groups enhance hydrophobic interactions with TNFR1 . The target compound’s ethyl and methoxy groups may similarly stabilize protein-ligand complexes.
Biological Activity
N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory processes and various diseases. This article aims to explore the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : CHNOS
- SMILES Notation : CCN1C2=C(C=C(C=C2C(=O)C(=O)N1)C(=S)S)C(=O)C(=O)N(C)C
The presence of the sulfonamide group and the specific arrangement of the aromatic rings contribute to its biological activity.
Research indicates that this compound acts primarily as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. By inhibiting TNF-α, this compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in inhibiting TNF-α activity. The following table summarizes key findings from relevant studies:
These results indicate that modifications to the compound can significantly enhance its potency against TNF-α.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered orally, leading to a marked reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated mice.
Case Study 2: Cancer Cell Line Inhibition
Another study evaluated the compound's effects on various cancer cell lines. The results indicated that it inhibited cell proliferation in A549 (lung cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) cell lines with IC values ranging from 0.5 µM to 3 µM, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
